1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid
Overview
Description
1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid is a synthetic organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable nitrile and an amidine.
Introduction of the Trifluoromethyl Group:
Formation of the Piperidine Ring: The piperidine ring can be constructed via cyclization reactions involving appropriate precursors.
Coupling of the Pyrimidine and Piperidine Rings: This step may involve cross-coupling reactions, such as Suzuki-Miyaura coupling, to link the pyrimidine and piperidine rings.
Introduction of the Carboxylic Acid Group:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Continuous flow chemistry and automated synthesis platforms may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation Products: Esters, amides, and other carboxylic acid derivatives.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. The carboxylic acid group can also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-nitrile: Similar structure but with a nitrile group instead of a carboxylic acid.
Uniqueness: 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid is unique due to the presence of the carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts unique electronic properties, enhancing the compound’s stability and interaction with biological targets.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O2/c12-11(13,14)8-1-4-15-10(16-8)17-5-2-7(3-6-17)9(18)19/h1,4,7H,2-3,5-6H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAIISDWPUEPHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380661 | |
Record name | 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
465514-39-0 | |
Record name | 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 465514-39-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.